Cas no 2138149-40-1 (Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl-)
![Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- structure](https://ja.kuujia.com/scimg/cas/2138149-40-1x500.png)
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- 化学的及び物理的性質
名前と識別子
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- Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl-
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- インチ: 1S/C12H17NOS/c1-9-8-10-2-7-15-11(10)12(13-9)3-5-14-6-4-12/h2,7,9,13H,3-6,8H2,1H3
- InChIKey: XFACSIOYIHYYPR-UHFFFAOYSA-N
- ほほえんだ: C1OCCC2(NC(C)CC3C=CSC=32)C1
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370337-10.0g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 10.0g |
$6635.0 | 2025-03-18 | |
Enamine | EN300-370337-5.0g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 5.0g |
$4475.0 | 2025-03-18 | |
Enamine | EN300-370337-0.1g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 0.1g |
$1357.0 | 2025-03-18 | |
Enamine | EN300-370337-0.05g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 0.05g |
$1296.0 | 2025-03-18 | |
Enamine | EN300-370337-0.25g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 0.25g |
$1420.0 | 2025-03-18 | |
Enamine | EN300-370337-2.5g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 2.5g |
$3025.0 | 2025-03-18 | |
Enamine | EN300-370337-1.0g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 1.0g |
$1543.0 | 2025-03-18 | |
Enamine | EN300-370337-0.5g |
5'-methyl-5',6'-dihydro-4'H-spiro[oxane-4,7'-thieno[2,3-c]pyridine] |
2138149-40-1 | 95.0% | 0.5g |
$1482.0 | 2025-03-18 |
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl-に関する追加情報
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- (CAS No. 2138149-40-1): An Overview of a Novel Heterocyclic Compound
Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- (CAS No. 2138149-40-1) is a unique and promising heterocyclic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a spiro center where two rings are connected through a single atom. The structural complexity and versatility of spirocyclic compounds make them valuable building blocks in the design and synthesis of bioactive molecules.
The molecular structure of Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- (CAS No. 2138149-40-1) consists of a fused pyran and thienopyridine ring system with a methyl group at the 5' position. This unique arrangement provides the compound with a combination of aromatic and heterocyclic functionalities that can influence its chemical and biological properties. The presence of multiple chiral centers also adds to the complexity and potential for enantiomeric separation and selective synthesis.
Recent studies have explored the synthetic routes to produce Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl-. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the spirocyclic core. This method offers high yields and excellent regioselectivity, making it an attractive option for large-scale production. Additionally, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve overall efficiency.
In terms of biological activity, Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation. These properties make it a potential candidate for the development of new therapeutic agents for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Furthermore, studies have explored the potential anticancer activity of Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl-. In vitro assays have demonstrated that this compound can selectively inhibit the proliferation of various cancer cell lines while showing minimal toxicity towards normal cells. The mechanism of action is thought to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
The pharmacokinetic properties of Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5,5',6,6'-hexahydro-5'-methyl- have also been investigated. Preliminary data suggest that this compound has favorable absorption and distribution profiles when administered orally or intravenously. Additionally, it exhibits good metabolic stability in liver microsomes and low cytotoxicity in human hepatocytes. These characteristics are crucial for its potential use as a drug candidate.
In conclusion, Spiro[4H-pyran-4,7'(4'H)-thieno[2,3-c]pyridine], 2,3,5',6',6-hexahydro-5-methyl- (CAS No. 2138149-40-1) represents a novel and multifaceted heterocyclic compound with significant potential in both chemical research and pharmaceutical development. Its unique structural features and promising biological activities make it an exciting area of study for scientists and researchers working in various disciplines. Ongoing research is expected to further elucidate its mechanisms of action and optimize its therapeutic applications.
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